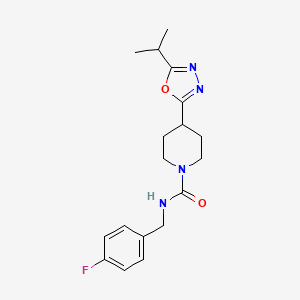

N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring and a 4-fluorobenzyl carboxamide group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such substituents enhance binding affinity or pharmacokinetic properties .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O2/c1-12(2)16-21-22-17(25-16)14-7-9-23(10-8-14)18(24)20-11-13-3-5-15(19)6-4-13/h3-6,12,14H,7-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHUIFPTUZKMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Piperidine Ring Formation: The piperidine ring can be constructed via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

Coupling Reactions: The final compound is obtained by coupling the 4-fluorobenzyl group and the oxadiazole-substituted piperidine through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.

Reduction: Reduction reactions can target the oxadiazole ring or the piperidine ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation Products: Alcohols, ketones, or carboxylic acids.

Reduction Products: Hydrogenated derivatives or ring-opened products.

Substitution Products: Substituted benzyl derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds related to N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide exhibit significant anticonvulsant properties. For instance, derivatives with similar structural features have shown efficacy in maximal electroshock seizure models, suggesting that modifications at the piperidine or oxadiazole moieties can enhance anticonvulsant activity. The structure-activity relationship (SAR) studies highlight how substituents can influence pharmacological outcomes, with electron-withdrawing groups generally retaining activity while electron-donating groups diminish it .

Analgesic Properties

The compound has also been evaluated for its analgesic effects. In preclinical models of neuropathic pain, certain derivatives demonstrated promising results, outperforming traditional analgesics like phenobarbital and phenytoin in terms of efficacy. These findings suggest that the incorporation of the oxadiazole ring may play a crucial role in modulating pain pathways .

Mechanistic Insights

Understanding the mechanism of action is vital for the development of new therapeutic agents. N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide and its analogs are believed to interact with specific neurotransmitter systems and ion channels involved in seizure activity and pain modulation. The inhibition of certain phospholipases has been implicated as a potential mechanism through which these compounds exert their effects .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that:

- Piperidine Ring Modifications : Changes to the piperidine nitrogen or carbon skeleton can significantly alter the compound's bioactivity.

- Oxadiazole Substitutions : The position and nature of substituents on the oxadiazole ring are critical for enhancing solubility and bioavailability.

| Compound Structure | Key Substituents | Observed Activity |

|---|---|---|

| N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | 4-Fluorobenzyl, Isopropyl | High anticonvulsant activity |

| 5-(4-Fluorophenyl)-1,2,4-oxadiazol derivatives | Varies | Moderate analgesic effects |

Case Study 1: Anticonvulsant Efficacy

In a study evaluating various piperidine derivatives, N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine was tested against established anticonvulsants in MES models. Results indicated an ED50 of 8.9 mg/kg for the compound compared to 22 mg/kg for phenobarbital, demonstrating superior efficacy .

Case Study 2: Pain Model Assessments

In models assessing neuropathic pain using formalin tests, the compound exhibited a significant reduction in pain scores compared to control groups. This was attributed to its ability to modulate neurotransmitter release and inhibit pain signaling pathways effectively .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzyl group may enhance binding affinity, while the oxadiazole ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous compounds from literature:

Table 1: Structural and Functional Comparison of Piperidine-Carboxamide Derivatives

*Estimated using computational tools (e.g., ChemAxon).

Key Observations:

Structural Flexibility vs. Activity :

- The target compound’s 1,3,4-oxadiazole ring contrasts with PF3845’s trifluoromethylpyridyl group. While both heterocycles improve metabolic stability, the oxadiazole’s smaller size may allow better binding to shallow enzyme pockets compared to bulkier substituents in PF3845 .

- The 4-fluorobenzyl group introduces moderate lipophilicity (compared to PF750’s phenyl group), balancing solubility and membrane permeability. Fluorine’s electronegativity may also enhance interactions with aromatic residues in target proteins.

Biological Target Implications: PF3845’s FAAH inhibition suggests that piperidine-carboxamides with electron-withdrawing groups (e.g., trifluoromethyl) are effective in enzyme targeting. The target compound’s oxadiazole, a weaker electron acceptor, might shift activity toward kinases or GPCRs .

Synthetic Considerations :

- The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylhydrazides, as seen in related tetrazole-based compounds (e.g., ). However, the isopropyl substituent on the oxadiazole may require specialized reagents to avoid steric hindrance during synthesis .

Research Findings and Implications

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

- Plant Growth Regulation : Tetrazole-containing compounds () exhibit cytokinin-like activity. The target’s oxadiazole, though distinct, may share similar hydrogen-bonding patterns, suggesting unexplored agrochemical applications .

- Neuropharmacology: Fluorinated benzyl groups (as in the target) are common in CNS drugs due to enhanced blood-brain barrier penetration. This contrasts with PF750’s quinoline group, which may restrict such applications .

Biological Activity

N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a modulator of various biological pathways. This article reviews its biological activity based on recent studies, including mechanism of action, efficacy in various assays, and potential therapeutic applications.

Compound Overview

- Common Name : N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

- CAS Number : 1172742-24-3

- Molecular Formula : C₁₈H₂₃FN₄O₂

- Molecular Weight : 346.4 g/mol

Recent studies suggest that compounds containing the 1,3,4-oxadiazole moiety exhibit significant biological activities, including anticancer properties. The mechanism through which N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide operates may involve:

- HsClpP Agonism : Similar compounds have been shown to act as agonists for the human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis and apoptosis in cancer cells. For example, derivatives like SL44 have demonstrated significant inhibitory effects on hepatocellular carcinoma (HCC) cell proliferation with an IC50 value of 3.1 μM .

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism or survival pathways. For instance, structural analogs have been tested for their inhibitory effects on tyrosinase and other enzymes relevant to melanogenesis and cancer progression .

Biological Activity Data

The biological activity of N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide can be summarized in the following table:

| Activity Type | Assay/Model | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | HCC cell line (HCCLM3) | 3.1 μM | |

| Enzyme Inhibition | Tyrosinase | Varies (low μM) | |

| Immune Modulation | Mouse splenocyte rescue assay | 100 nM |

Case Study 1: Anticancer Activity

In a study focusing on HCC treatment, derivatives similar to N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine were evaluated for their ability to induce apoptosis and inhibit tumor growth. The findings indicated that these compounds could significantly reduce tumor size in vivo while maintaining a favorable safety profile compared to traditional chemotherapeutics like sorafenib .

Case Study 2: Enzyme Inhibition

Research into the inhibition of tyrosinase by piperazine derivatives revealed that compounds structurally related to N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine could effectively inhibit enzyme activity with IC50 values indicating low micromolar potency. This suggests potential applications in treating conditions associated with hyperpigmentation .

Q & A

Basic Research Questions

Q. What are the key steps and optimal conditions for synthesizing N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Intermediate Preparation : Formation of the oxadiazole ring via cyclization using phosphorus oxychloride (POCl₃) under reflux in dimethylformamide (DMF) or ethanol .

Coupling Reactions : The piperidine-carboxamide moiety is introduced via nucleophilic substitution or amide bond formation, often requiring anhydrous conditions and catalysts like EDCI/HOBt .

Purification : Chromatography (e.g., silica gel, HPLC) is critical for isolating the final compound with >95% purity .

Key Optimization Factors :

- Temperature control (e.g., 80–100°C for cyclization).

- Solvent polarity adjustments to improve yield .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., fluorobenzyl protons at ~7.2 ppm, oxadiazole carbons at ~160–170 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) validate critical bonds .

- Mass Spectrometry (HRMS) : Ensures molecular weight accuracy (e.g., [M+H]⁺ calculated vs. observed) .

Q. What safety precautions are essential during handling, given its structural analogs' hazards?

- Methodological Answer : Based on structurally related compounds:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity category 4) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference with analogs (e.g., N-(4-fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide) to identify substituent-induced shifts .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra to validate experimental data .

- Deuterated Solvent Trials : Test in DMSO-d₆ vs. CDCl₃ to assess solvent effects on proton environments .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Solvent Screening : Replace DMF with THF or acetonitrile to reduce side reactions .

- Catalyst Tuning : Use Pd/C or Ni catalysts for selective amide bond formation .

- Process Monitoring : In-line FTIR or LC-MS tracks intermediate stability and reaction progress .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorescence polarization (e.g., bromodomain inhibition at ~1–10 µM) .

- Binding Studies : Surface Plasmon Resonance (SPR) quantifies affinity (KD) for targets like kinase domains .

- Mechanistic Probes : Isotopic labeling (³H/¹⁴C) tracks metabolite formation in hepatic microsomes .

Q. What computational approaches predict its pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~2.5) and bioavailability .

- ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism and hERG channel liability .

- Docking Studies : AutoDock Vina models interactions with protein active sites (e.g., π-π stacking with fluorobenzyl groups) .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.